Comparative Adverse Event Profile: Barnidipine vs. Amlodipine
In a 24-week, randomized, open-label pilot study in treatment-naive hypertensive patients, barnidipine demonstrated comparable antihypertensive efficacy to amlodipine but with a significantly lower incidence of drug-related adverse events [1].
| Evidence Dimension | Drug-related adverse events |
|---|---|
| Target Compound Data | 13% of patients (2 out of 15) |
| Comparator Or Baseline | Amlodipine: 60% of patients (9 out of 15) |
| Quantified Difference | 47 percentage points lower (P < 0.05) |
| Conditions | 24-week, randomized, open-label pilot study in 30 treatment-naive patients with grade I or II essential hypertension |
Why This Matters
This 4.6-fold lower rate of adverse events with equivalent blood pressure control provides a clear tolerability advantage, which is a critical factor for long-term patient adherence and overall therapeutic success.
- [1] Derosa, G., Mugellini, A., Querci, F., Franzetti, I., Pesce, R. M., D'Angelo, A., & Maffioli, P. (2013). Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension: A 24-week, randomized, open-label, pilot study. Curr Ther Res Clin Exp, 75, 61-65. View Source
